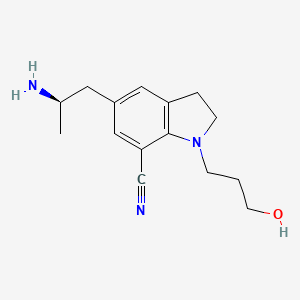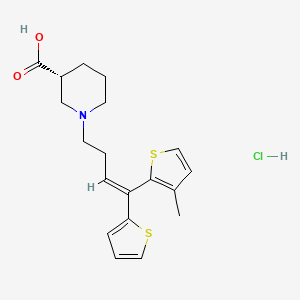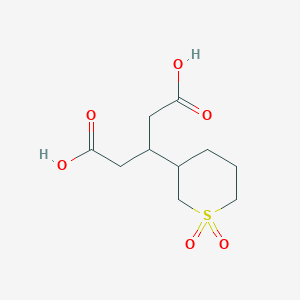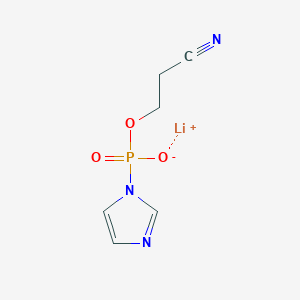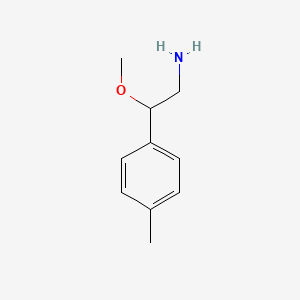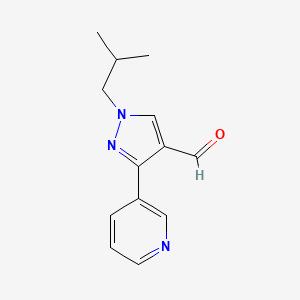
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an isobutyl group, a pyridin-3-yl group, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by functional group modifications to introduce the isobutyl, pyridin-3-yl, and aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands for metal complexes.
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-methanol: Similar structure but with a primary alcohol instead of an aldehyde.
1-isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid instead of an aldehyde.
Uniqueness: 1-Isobutyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C13H15N3O |
|---|---|
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H15N3O/c1-10(2)7-16-8-12(9-17)13(15-16)11-4-3-5-14-6-11/h3-6,8-10H,7H2,1-2H3 |
Clé InChI |
GUKYLWKQSPODLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C(=N1)C2=CN=CC=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,10S,12R,13E,16S,17S,18R)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B13443283.png)
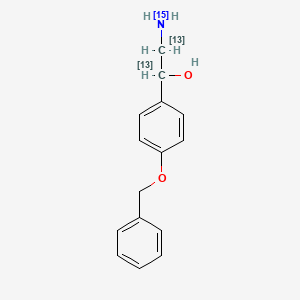

![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
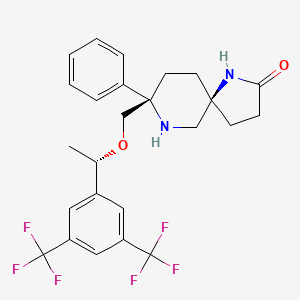
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)

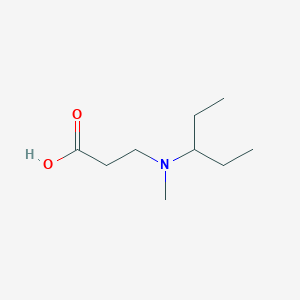
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
